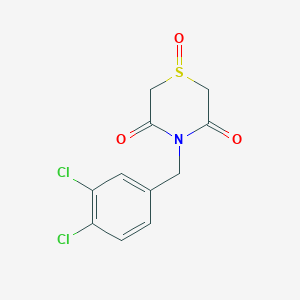

4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,4-Dichlorobenzyl chloride” is a related compound . It is also known as “1,2-Dichloro-4-(chloromethyl)benzene” and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “3,4-Dichlorobenzyl chloride” involves refluxing 3,4-dichlorobenzoic acid with thionyl chloride . Another related compound, “3,4-Dichlorobenzyl alcohol”, is used in organic synthesis .Molecular Structure Analysis

The molecular structure of “3,4-Dichlorobenzyl Bromide” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dichlorobenzyl chloride” include a boiling point of 242 °C, a melting point of 30-33 °C, and a molecular weight of 209.46 .Applications De Recherche Scientifique

Cyclisation Chemistry

Research on the cyclisation chemistry of thiadiazines, such as the study by Koutentis and Rees (2000), explores the reactions of dichloro-thiadiazinones with diamines to produce tricyclic thiadiazino compounds. This study highlights the potential for synthesizing complex heterocyclic structures, which could inform methodologies for working with 4-(3,4-Dichlorobenzyl)-1lambda4,4-thiazinane-1,3,5-trione (Koutentis & Rees, 2000).

Catalyst for Synthesis

Karimi-Jaberi et al. (2012) described the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of pyrazol-5-ols derivatives. Such catalytic methodologies could be applicable in the synthesis or functionalization of compounds like 4-(3,4-Dichlorobenzyl)-1lambda4,4-thiazinane-1,3,5-trione (Karimi-Jaberi et al., 2012).

Antibacterial and Antifungal Agents

A study on novel thiazoles by Karegoudar et al. (2008) demonstrated the potential antimicrobial activity of synthesized thiazole derivatives. This suggests that compounds with similar structures may have applications in developing new antibacterial and antifungal agents (Karegoudar et al., 2008).

Ligand Synthesis

Ghaffarinia and Golchoubian (2005) reported on the synthesis of phenol-based ligands with potential for creating complex coordination compounds. Such research could provide insights into designing ligands or intermediates based on the structure of 4-(3,4-Dichlorobenzyl)-1lambda4,4-thiazinane-1,3,5-trione (Ghaffarinia & Golchoubian, 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

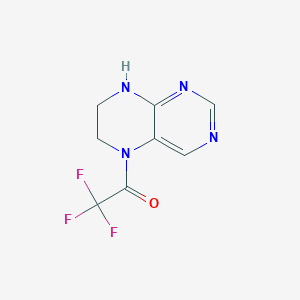

IUPAC Name |

4-[(3,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAWJOHZTFCGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2647493.png)

![3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2647495.png)

![N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2647496.png)

![3-cinnamyl-8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647497.png)

![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2647503.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)

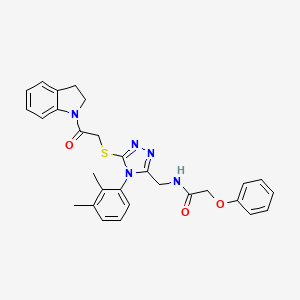

![1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide](/img/structure/B2647507.png)